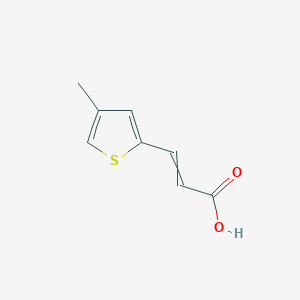

3-(4-Methylthiophen-2-yl)prop-2-enoic acid

Description

Properties

IUPAC Name |

3-(4-methylthiophen-2-yl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O2S/c1-6-4-7(11-5-6)2-3-8(9)10/h2-5H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXPDJQZSEXRKDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Knoevenagel Condensation Method

Overview:

The most commonly reported method for synthesizing 3-(4-Methylthiophen-2-yl)prop-2-enoic acid involves the Knoevenagel condensation reaction. This process entails the condensation of 4-methylthiophene-2-carbaldehyde with malonic acid in the presence of a base catalyst such as piperidine.

- Reactants: 4-methylthiophene-2-carbaldehyde + malonic acid

- Catalyst: Piperidine (base)

- Conditions: Typically reflux conditions or room temperature depending on the setup

- Outcome: Formation of the α,β-unsaturated carboxylic acid (this compound)

- High efficiency and good yield

- Minimization of by-products

- Straightforward purification by acidification and filtration

- Use of continuous flow reactors to optimize yield and production quality

- Scalable for industrial synthesis

| Parameter | Details |

|---|---|

| Reaction type | Knoevenagel condensation |

| Catalyst | Piperidine (base) |

| Solvent | Often ethanol or polar solvents |

| Temperature | Room temperature to reflux |

| Yield | Generally high (exact yields vary by study) |

| Purification | Acidification, filtration, recrystallization |

Wittig Olefination Followed by Hydrolysis

Overview:

An alternative and versatile method involves the Wittig reaction of 4-methylthiophene-2-carbaldehyde with stabilized phosphorane reagents, followed by in situ hydrolysis to yield the target acid.

- Wittig olefination produces the corresponding ethyl cinnamate derivative.

- Subsequent hydrolysis under basic conditions converts the ester to the free acid.

- The reaction can be performed in aqueous medium, reducing the use of organic solvents.

- React 4-methylthiophene-2-carbaldehyde with ethoxycarbonylmethylidenetriphenylphosphorane in aqueous NaOH.

- Stir at elevated temperature (~75°C) for extended time (~23 hours).

- Filter off triphenylphosphine oxide byproduct.

- Acidify the solution to precipitate the acid.

- Isolate the product by filtration.

- One-pot reaction with minimal solvent use.

- Good yields with reproducible results.

- Suitable for educational and industrial applications.

| Parameter | Details |

|---|---|

| Reaction type | Wittig olefination + hydrolysis |

| Reagents | 4-methylthiophene-2-carbaldehyde, ethoxycarbonylmethylidenetriphenylphosphorane |

| Medium | Aqueous NaOH solution |

| Temperature | ~75°C |

| Reaction time | 20-24 hours |

| Yield | ~70-80% (based on analogous cinnamic acids) |

| Purification | Filtration after acidification |

Comparative Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Knoevenagel Condensation | 4-methylthiophene-2-carbaldehyde, malonic acid, piperidine | Reflux or room temp | High yield, simple, scalable | Requires base catalyst |

| Wittig Olefination + Hydrolysis | 4-methylthiophene-2-carbaldehyde, stabilized phosphorane, aqueous NaOH | 75°C, 20-24 h | One-pot, aqueous medium, good yield | Longer reaction time |

| Claisen Condensation + Hydrolysis | Acetyl derivative, diethyl oxalate, sodium ethoxide | Room temp, then basic hydrolysis | Versatile for diketo acids | Multi-step, less direct |

| Perkin Reaction | Aldehyde, acetic anhydride, sodium acetate | Heating | Established for cinnamic acids | Less common for thiophene derivatives |

| Heck Reaction | Iodoarene, acrylate, Pd catalyst | Heating, catalyst required | Useful for complex substrates | Requires expensive catalysts |

Research Findings and Observations

- The Knoevenagel condensation remains the most straightforward and efficient method for synthesizing this compound, favored for its simplicity and scalability.

- Wittig olefination offers an alternative route with the benefit of aqueous reaction conditions and one-pot synthesis, reducing organic solvent use and waste.

- Adaptations of Claisen condensation and other classical methods are less common but may be useful for related derivatives or when specific substitution patterns are desired.

- Continuous flow reactors and modern green chemistry approaches are being explored to enhance production efficiency and sustainability.

- Purification is typically achieved by acidification and crystallization, with minimal chromatographic steps required.

Chemical Reactions Analysis

Types of Reactions: 3-(4-Methylthiophen-2-yl)prop-2-enoic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfoxides or sulfones.

Reduction: The double bond in the acrylic acid moiety can be reduced to form the corresponding saturated acid.

Substitution: Electrophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

Substitution: Electrophilic reagents such as bromine or chlorinating agents can be used under controlled conditions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Saturated acids.

Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

3-(4-Methylthiophen-2-yl)prop-2-enoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Methylthiophen-2-yl)prop-2-enoic acid and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For instance, its anti-inflammatory effects may be mediated through the inhibition of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators . The exact pathways can vary depending on the specific derivative and its application .

Comparison with Similar Compounds

Key Differences :

- The thiophene ring in the target compound introduces sulfur, which may alter electronic properties (e.g., resonance effects) compared to phenyl derivatives.

- Antioxidant activity in phenyl derivatives correlates with phenolic hydroxyl groups, absent in the target compound, suggesting divergent biological roles .

Heteroaromatic-Substituted Derivatives

Prop-2-enoic acids with heterocyclic substituents exhibit distinct reactivity and bioactivity:

Key Differences :

- Thiophene-based analogs may exhibit stronger π-π interactions with biological targets compared to phenyl or thiazole derivatives .

- Chlorine substituents (e.g., in ) increase electrophilicity, whereas the methyl group in the target compound may favor hydrophobic interactions .

Esters and Functionalized Derivatives

Esterification of the carboxylic acid group modulates solubility and bioavailability:

Key Differences :

- The free carboxylic acid in the target compound enables hydrogen bonding and salt formation, unlike esters .

- Acidity (pKa ~4.5) is comparable to cinnamic acid (pKa ~4.4) but higher than ferulic acid (pKa ~4.7) due to electronic effects of the thiophene ring .

Research Implications and Gaps

- Synthesis: The target compound may be synthesized via Knoevenagel condensation between 4-methylthiophene-2-carbaldehyde and malonic acid, analogous to methods for 3-aroyl prop-2-enoic acids .

- Biological Activity : While phenyl analogs show antioxidant and antimicrobial effects, the target’s thiophene group could confer unique interactions with enzymes or receptors, warranting further study .

- Physicochemical Properties : Experimental determination of logP, solubility, and crystal structure (e.g., using SHELXL ) is needed to validate computational predictions.

Biological Activity

3-(4-Methylthiophen-2-yl)prop-2-enoic acid, a compound featuring a thiophene ring, has garnered attention for its diverse biological activities. This article delves into its antimicrobial, anticancer, and neurological properties, supported by relevant data and research findings.

The synthesis of this compound typically involves condensation reactions that yield high purity and yield when controlled under specific conditions. The following table summarizes the common reaction types and conditions used in its synthesis:

| Reaction Type | Reagents | Conditions |

|---|---|---|

| Oxidation | Hydrogen peroxide, m-CPBA | Varies based on substrate |

| Reduction | Palladium on carbon | Catalytic hydrogenation |

| Substitution | Bromine, chlorinating agents | Controlled electrophilic conditions |

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections. The mechanism may involve disruption of bacterial cell membranes or inhibition of key metabolic pathways.

2. Anticancer Activity

The compound has also been studied for its anticancer properties. It appears to interact with voltage-gated sodium and calcium channels, which are critical in cancer cell proliferation and survival. A study demonstrated that derivatives of this compound can induce apoptosis in cancer cells by activating caspase pathways, highlighting its potential as a therapeutic agent in oncology.

3. Neurological Effects

In addition to its antimicrobial and anticancer activities, this compound shows promise in neurological applications. It has been reported to influence the GABA transporter, leading to anticonvulsant and antinociceptive effects. This suggests potential utility in treating conditions such as epilepsy and chronic pain.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Antimicrobial Study : A study published in Journal of Medicinal Chemistry evaluated the compound's efficacy against Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) of 25 μg/mL against Staphylococcus aureus, suggesting strong antibacterial properties.

- Cancer Cell Line Evaluation : In research conducted on various cancer cell lines (e.g., UOK262), the compound exhibited a dose-dependent decrease in cell viability with an IC50 value around 30 μM. This effect was associated with increased caspase activity, indicating apoptosis induction .

- Neuropharmacological Assessment : A study assessed the compound's effects on animal models of epilepsy. The results showed significant reductions in seizure frequency when administered at doses of 10 mg/kg, indicating its potential as an anticonvulsant agent .

Q & A

Basic Questions

Q. What are the common synthetic routes for 3-(4-Methylthiophen-2-yl)prop-2-enoic acid, and which characterization techniques are essential for confirming its structure?

- Synthesis : The compound can be synthesized via condensation reactions involving thiophene derivatives and propenoic acid precursors. For example, analogous methods involve refluxing intermediates with catalysts like boron trifluoride or vanadium chloride in methanol, as seen in related thiazole- or nitrophenyl-substituted prop-2-enoic acids .

- Characterization : Essential techniques include:

- NMR spectroscopy (¹H/¹³C) to confirm proton environments and carbon connectivity.

- IR spectroscopy to identify functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹).

- Mass spectrometry for molecular weight validation.

- Elemental analysis to verify purity and composition .

Q. How can researchers optimize reaction conditions to enhance the yield of this compound during synthesis?

- Catalyst Selection : Use Lewis acids (e.g., VCl₃) to facilitate cyclization or condensation reactions .

- Solvent and Temperature : Methanol or ethanol under reflux (60–80°C) is common for similar compounds, balancing reactivity and side-product suppression .

- Purification : Recrystallization from polar solvents (e.g., ethanol/water mixtures) improves purity. Monitor progress via TLC (Rf values) to optimize reaction termination .

Advanced Questions

Q. What challenges arise in determining the crystal structure of this compound, and how can SHELX software (e.g., SHELXL) address them?

- Challenges :

- Disorder in the Thiophene Ring : Dynamic thiophene conformations may lead to anisotropic displacement ambiguities.

- Hydrogen Bonding Networks : Complex intermolecular interactions complicate electron density maps.

- Solutions :

- SHELXL Refinement : Use restraints for anisotropic displacement parameters and hydrogen bonding geometry. SHELXL’s robust algorithms handle high-resolution data and twinned crystals effectively .

- WinGX Integration : Combine SHELXL with WinGX for graphical validation of hydrogen bonds and packing diagrams .

Q. How do intermolecular hydrogen bonding patterns influence the solid-state packing of this compound, and what analytical methods are critical for such analysis?

- Hydrogen Bonding : The carboxylic acid group typically forms O–H···O dimers, while the thiophene sulfur may engage in weaker C–H···S interactions. These interactions dictate layer formation or helical packing motifs, as observed in related coumaric acids .

- Analytical Methods :

- X-ray Crystallography : Resolve bond lengths/angles and graph set analysis (e.g., Etter’s rules) to classify hydrogen bond motifs .

- DFT Calculations : Predict interaction energies to validate experimental observations .

Q. How can researchers resolve contradictions between spectroscopic data and computational modeling for this compound?

- Case Study : If NMR chemical shifts conflict with DFT-predicted values:

- Solvent Effects : Re-run calculations with explicit solvent models (e.g., PCM for methanol) .

- Dynamic Effects : Consider temperature-dependent conformational averaging via VT-NMR or MD simulations .

Methodological Best Practices

- Crystallography : Always validate SHELXL-refined structures using Mercury or OLEX2 for hydrogen bond visualization .

- Synthesis : Document reaction conditions (catalyst equivalents, solvent purity) meticulously to ensure reproducibility .

- Data Reporting : Include full crystallographic tables (coordinates, displacement parameters) and raw spectroscopic data in supplementary materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.